REACTION_CXSMILES
|
N[CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10].N[C@H](CO)CC1N=CNC=1>O>[NH2:10][CH2:9][CH2:8][N:7]1[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
421 g
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC1=CNC=N1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC1=CNC=N1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
The reactants were stirred by an agitator
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided in the reactor
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
the temperature increased
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
to continue at a reflux temperature of between 190° C. and 250° C. at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
This was continued until the reaction pressure
|
Type
|
CUSTOM
|
Details
|
was continued at these thermodynamic conditions, 190° C. to 250° C. and 5 mm Hg, until the reaction mixture acid value
|
Type
|
ADDITION
|
Details
|
dropped below 1.0
|
Type
|
ADDITION
|
Details
|
, highly aromatic solvent) was added to acceptable handling viscosity
|
Type
|
TEMPERATURE
|
Details
|
permitted cooling of the reaction mixture to ambient temperature
|
Name
|
|
Type
|
|
Smiles
|
NCCN1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |